2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including a benzodioxole, an isoxazole, and a thiazole. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could undergo hydrolysis, and the isoxazole ring could participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Pharmacological Activities
- 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide belongs to a class of compounds with significant pharmacological activities. Studies have focused on synthesizing derivatives of benzoxazoles, which have shown promise in various pharmacological fields. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, highlights the potential of these compounds in developing new pharmacological agents (Khodot & Rakitin, 2022).
Anti-inflammatory Applications
- The anti-inflammatory potential of benzoxazole derivatives is notable. A study on 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives revealed promising anti-inflammatory activity in both in vitro and in vivo models. This suggests the possible use of benzoxazole derivatives, including this compound, in anti-inflammatory therapies (Nikalje, Hirani, & Nawle, 2015).
Antitumor and Anticancer Properties
- The antitumor and anticancer properties of benzoxazole derivatives have been extensively studied. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines. This underscores the potential of benzoxazole derivatives, including this compound, in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antimicrobial Effects
- Benzoxazole derivatives have demonstrated significant antibacterial and antimicrobial activities. For instance, a study on 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus found that these compounds displayed promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this compound in the development of new antimicrobial agents (Rezki, 2016).
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-24-16(17-9)18-15(20)6-11-5-13(23-19-11)10-2-3-12-14(4-10)22-8-21-12/h2-5,7H,6,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUAEWBVCOHVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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